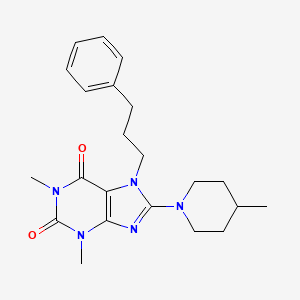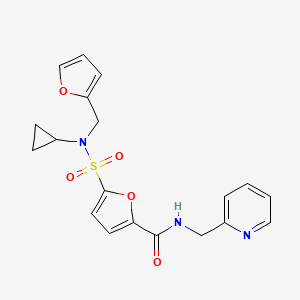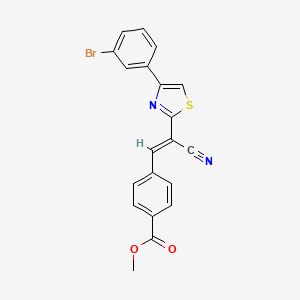
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Analgesic Activity of Purine Derivatives
Recent studies have focused on the analgesic properties of purine derivatives, particularly those with various substituents that may enhance their pharmacological effects. One such study introduced a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties. These compounds were evaluated for their analgesic activity using in vivo models such as the writhing syndrome and formalin tests. Notably, derivatives like benzylamide and 4-phenylpiperazinamide showed significant analgesic and anti-inflammatory effects, surpassing the reference drug acetylsalicylic acid. Additionally, some compounds demonstrated phosphodiesterase inhibitory activity, suggesting a potential mechanism for their analgesic effects .
Synthesis of Thiadiazepino-fused Purine Derivatives
The synthesis of new purine derivatives has been explored through the creation of thiadiazepino-fused purine ring systems. A three-step synthesis process was developed to produce compounds such as 6-phenyl-1,3-dimethyl-2,4-dioxo-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine. This process involved the use of intermediates like 8-mercapto-1,3-dimethyl-purine-2,6-dione and various chloro derivatives. The resulting compounds represent a novel class of purine derivatives with potential pharmacological applications .
Anti-inflammatory Activity of Pyrimidopurinediones
Another study synthesized a series of substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8-dione ring system. These compounds were tested for their anti-inflammatory activity in an adjuvant-induced arthritis rat model. The activity of these pyrimidopurinediones was found to be comparable to their 2-oxo congeners and to the standard anti-inflammatory drug naproxen. One compound, in particular, exhibited significant cyclooxygenase inhibitory activity and lacked the side effects commonly associated with nonsteroidal anti-inflammatory drugs, such as gastric ulceration and ocular toxicity .
科学的研究の応用
Receptor Affinity and Psychotropic Activity
Research on derivatives of 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has shown significant findings related to receptor affinity and psychotropic activity. New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 have been investigated for their affinity and selectivity profile for native 5-HT1A, 5-HT2A, and cloned 5-HT6 and 5-HT7 receptors. Selected derivatives demonstrated antidepressant-like and anxiolytic-like activities in vivo models, suggesting the potential for designing new 5-HT ligands with psychotropic activity (Chłoń-Rzepa et al., 2013).
Analgesic Activity
Another line of research has focused on the analgesic properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties. These compounds have shown significant analgesic and anti-inflammatory effects in vivo models, indicating a new class of analgesic and anti-inflammatory agents worthy of further pharmacological evaluation (Zygmunt et al., 2015).
Interaction with Potassium Channels
Derivatives of this compound have also been explored for their effects on potassium channels. Specifically, substituted 9-aryl-1,8-acridinedione derivatives have been synthesized and their functional effects on vascular potassium channels investigated, demonstrating the potential for developing new therapeutic agents targeting potassium channels (Gündüz et al., 2009).
Molecular and Computational Studies
Molecular and computational studies have provided insights into the interactions pattern in pharmaceutically relevant polymorphs of methylxanthines, including derivatives similar to this compound. These studies have highlighted the importance of intra- and intermolecular interactions, such as hydrogen bonds and π···π stacking interactions, in influencing the biological activity and receptor affinity of these compounds (Latosińska et al., 2014).
特性
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-16-11-14-26(15-12-16)21-23-19-18(20(28)25(3)22(29)24(19)2)27(21)13-7-10-17-8-5-4-6-9-17/h4-6,8-9,16H,7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKOUNNGSGXOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one](/img/structure/B3016187.png)

![Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3016192.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)
![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)
![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)
![1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3016196.png)


![[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B3016203.png)
![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B3016207.png)

![3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide](/img/structure/B3016209.png)